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Compound of Interest

Compound Name: Gomisin M1

Cat. No.: B197998 Get Quote

Introduction

Gomisin M1, a lignan isolated from Schisandra chinensis, has demonstrated notable in vitro

activity against the Human Immunodeficiency Virus type 1 (HIV-1). Structurally related to other

anti-HIV lignans, Gomisin M1 is emerging as a compound of interest for further investigation in

the development of novel antiretroviral therapies. Evidence suggests that Gomisin M1 acts as

a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that

binds to an allosteric site on the HIV-1 reverse transcriptase (RT), thereby inhibiting its

enzymatic activity and preventing the conversion of viral RNA into DNA, a crucial step in the

HIV replication cycle.

Biological Activity and Data
Gomisin M1 exhibits potent anti-HIV-1 activity in vitro. The 50% effective concentration (EC50)

and 50% cytotoxic concentration (CC50) have been determined in H9 T-lymphocytic cells,

indicating a favorable therapeutic index. While direct enzymatic inhibition data for Gomisin M1
is not readily available, studies on closely related halogenated derivatives of gomisin J strongly

support the mechanism of action as inhibition of HIV-1 reverse transcriptase.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Gomisin M1
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Compound Cell Line EC50 (µM) CC50 (µM)
Therapeutic
Index (TI)

Gomisin M1 H9 T cells <0.65 >44.5 >68

Mechanism of Action: Non-Nucleoside Reverse
Transcriptase Inhibition
Gomisin M1 is believed to function as a non-nucleoside reverse transcriptase inhibitor

(NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural

deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a

hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å

away from the enzyme's active site. This binding induces a conformational change in the

enzyme, which distorts the active site and inhibits its DNA polymerase activity. This allosteric

inhibition effectively halts the replication of the virus.
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Mechanism of Action: Gomisin M1 as an NNRTI
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Caption: Gomisin M1 inhibits HIV-1 replication by blocking reverse transcriptase.

Experimental Workflow for Anti-HIV Drug Screening
The screening of compounds like Gomisin M1 for anti-HIV activity typically involves a multi-

step process. This workflow begins with a cell-based assay to determine the compound's

efficacy in protecting cells from HIV-1 induced cytopathic effects. Positive hits are then

subjected to cytotoxicity assays to assess their safety profile. Finally, mechanistic assays, such

as a reverse transcriptase activity assay, are performed to elucidate the compound's mode of

action.
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Experimental Workflow for Gomisin M1 Anti-HIV Screening
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Caption: Workflow for screening and characterizing anti-HIV compounds like Gomisin M1.
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Protocols
In Vitro Anti-HIV-1 p24 Antigen Assay
This protocol is for determining the 50% effective concentration (EC50) of Gomisin M1 by

measuring the inhibition of HIV-1 p24 antigen production in infected MT-4 cells.

Materials:

MT-4 human T-cell line

HIV-1 (e.g., IIIB strain)

Gomisin M1 stock solution (in DMSO)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin,

and 100 µg/mL streptomycin

96-well microtiter plates

HIV-1 p24 Antigen ELISA kit

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in

100 µL of culture medium.

Compound Dilution: Prepare serial dilutions of Gomisin M1 in culture medium. The final

DMSO concentration should be less than 0.1%.

Infection and Treatment: Add 50 µL of the diluted Gomisin M1 to the wells containing MT-4

cells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to

each well. Include virus control (cells + virus, no compound) and cell control (cells only)

wells.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
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Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes.

Carefully collect the cell-free supernatant from each well.

p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-

1 p24 Antigen ELISA kit, following the manufacturer’s instructions.

Data Analysis: Calculate the percentage of inhibition of p24 production for each

concentration of Gomisin M1 compared to the virus control. Determine the EC50 value by

plotting the percentage of inhibition against the log of the compound concentration and fitting

the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of Gomisin M1 on

uninfected MT-4 cells.

Materials:

MT-4 cells

Gomisin M1 stock solution (in DMSO)

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL

streptomycin

96-well microtiter plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100

µL of culture medium.
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Compound Addition: Prepare serial dilutions of Gomisin M1 in culture medium and add 100

µL to the respective wells. Include cell control wells (cells + medium, no compound).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the

anti-HIV assay (4-5 days).

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of Gomisin
M1 compared to the cell control. Determine the CC50 value by plotting the percentage of

viability against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of Gomisin M1 on the

enzymatic activity of HIV-1 reverse transcriptase.

Materials:

Recombinant HIV-1 Reverse Transcriptase

Gomisin M1 stock solution (in DMSO)

RT assay kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

96-well plate

Plate reader (fluorescence or colorimetric, depending on the kit)

Procedure:

Reaction Mixture Preparation: Prepare the reaction mixture according to the RT assay kit

manufacturer’s instructions. This typically includes reaction buffer, template/primer (e.g.,
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poly(A)·oligo(dT)), and dNTPs.

Compound Dilution: Prepare serial dilutions of Gomisin M1 in the reaction buffer.

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted Gomisin M1 and a fixed

amount of recombinant HIV-1 RT. Incubate for a short period (e.g., 15 minutes) at room

temperature to allow the inhibitor to bind to the enzyme. Include enzyme control (enzyme +

buffer, no compound) and no-enzyme control wells.

Reaction Initiation: Initiate the reverse transcription reaction by adding the dNTP mix.

Incubation: Incubate the plate at 37°C for 1 hour.

Detection: Stop the reaction and measure the amount of newly synthesized DNA using the

detection system provided in the kit (e.g., a DNA-intercalating dye or labeled nucleotides).

Data Analysis: Calculate the percentage of RT inhibition for each concentration of Gomisin
M1 compared to the enzyme control. Determine the IC50 value by plotting the percentage of

inhibition against the log of the compound concentration.

To cite this document: BenchChem. [Application Notes: Gomisin M1 as a Potential Anti-HIV
Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b197998#gomisin-m1-anti-hiv-drug-screening-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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